Product packaging for 2,2-Diallylpiperidine hydrochloride(Cat. No.:CAS No. 681283-71-6)

2,2-Diallylpiperidine hydrochloride

Cat. No.: B3149935
CAS No.: 681283-71-6
M. Wt: 201.73 g/mol
InChI Key: RCBADOSIQUICOW-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry

The piperidine ring is a ubiquitous structural motif found in numerous biologically active compounds and is a key building block in drug discovery. nih.gov Its saturated, flexible, and three-dimensional nature allows it to interact favorably with biological targets, often serving as a scaffold to orient other functional groups in a specific spatial arrangement. bldpharm.com This can lead to enhanced biological activity, improved selectivity, and favorable pharmacokinetic properties. bldpharm.com The introduction of chiral centers within the piperidine scaffold can further refine these properties, making it a valuable tool for medicinal chemists. bldpharm.com The piperidine framework is present in a wide range of pharmaceuticals, highlighting its significance in the development of new therapeutic agents. nih.gov

Overview of Diallylpiperidine Structures in Synthetic Research

The introduction of allyl groups onto the piperidine ring, particularly in a geminal arrangement at the C2 position as seen in 2,2-diallylpiperidine (B12464727), presents interesting synthetic possibilities. The allyl groups can serve as versatile handles for further chemical transformations. For instance, the double bonds can undergo a variety of reactions, including oxidation, reduction, and addition reactions, allowing for the construction of more complex molecular architectures. The synthesis of such diallylated piperidines can be approached through the alkylation of piperidine derivatives. While direct C2-alkylation of piperidines can be challenging, various methods have been developed for the functionalization of the piperidine ring at this position. nih.gov

Contextualization of 2,2-Diallylpiperidine Hydrochloride in Current Research Landscape

This compound is a specific salt form of the diallylated piperidine base. The hydrochloride salt is often prepared to improve the stability and water solubility of the parent amine, which can be advantageous for certain applications. While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its chemical structure suggests potential areas of interest. The presence of the diallyl functionality opens avenues for its use as a building block in organic synthesis. Furthermore, given that various diallyl compounds and piperidine derivatives exhibit biological activity, it is plausible that 2,2-diallylpiperidine and its salts could be investigated for their own potential biological effects. mdpi.com

Chemical and Physical Properties of this compound

The properties of this compound are determined by its molecular structure, which combines a piperidine ring with two allyl substituents at the C2 position and a hydrochloride salt.

PropertyValueSource
CAS Number 681283-71-6 sigmaaldrich.com
Molecular Formula C₁₁H₂₀ClNCalculated
Molecular Weight 201.74 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Solubility Expected to be soluble in water and polar organic solventsGeneral chemical principles

The piperidine ring in 2,2-diallylpiperidine is expected to adopt a chair conformation to minimize steric strain. The two allyl groups at the C2 position would introduce significant steric bulk, influencing the conformational equilibrium of the ring. The hydrochloride salt form indicates that the piperidine nitrogen is protonated, forming a positively charged ammonium (B1175870) ion, with chloride as the counter-ion. This ionic character is responsible for its solid-state nature and likely enhanced solubility in polar solvents compared to its free base form.

The allyl groups themselves are reactive moieties. The carbon-carbon double bonds can participate in a variety of chemical reactions, including:

Hydrogenation: Reduction of the double bonds to form 2,2-dipropylpiperidine.

Halogenation: Addition of halogens across the double bonds.

Oxidation: Cleavage or epoxidation of the double bonds.

Polymerization: The allyl groups could potentially undergo polymerization reactions.

The specific reactivity and chemical properties of this compound would be a subject of interest for synthetic chemists looking to utilize this compound as a starting material or intermediate.

Synthesis of this compound

A plausible synthetic route would involve the geminal diallylation of a suitable piperidine precursor. This could potentially be achieved through the deprotonation of an N-protected piperidine at the C2 position, followed by sequential alkylation with an allyl halide, such as allyl bromide. The protecting group on the nitrogen would then be removed, and the resulting 2,2-diallylpiperidine free base would be treated with hydrochloric acid to form the hydrochloride salt. google.com

The formation of the hydrochloride salt is a standard procedure in organic chemistry to convert a basic amine into a more stable and handleable solid. google.com This typically involves dissolving the amine in a suitable solvent and treating it with a solution of hydrochloric acid, leading to the precipitation of the hydrochloride salt. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20ClN B3149935 2,2-Diallylpiperidine hydrochloride CAS No. 681283-71-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-bis(prop-2-enyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N.ClH/c1-3-7-11(8-4-2)9-5-6-10-12-11;/h3-4,12H,1-2,5-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBADOSIQUICOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCCN1)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2 Diallylpiperidine Hydrochloride

Established Synthetic Pathways to 2,2-Diallylpiperidine (B12464727) Hydrochloride

Established methods for piperidine (B6355638) synthesis often rely on foundational reactions in organic chemistry that have been adapted for heterocyclic chemistry.

The synthesis of the piperidine ring has traditionally been achieved through several classical methods. These include:

Reductive Amination: This involves the reaction of a dicarbonyl compound with an amine, followed by reduction. researchgate.net

Intramolecular Cyclization: This is a key strategy where a linear molecule containing both an amine and a reactive group undergoes an internal reaction to form the piperidine ring. mdpi.comnih.gov Common variations include the aza-Michael reaction and electrophilic cyclization. mdpi.comdtic.mil

Hydrogenation of Pyridine (B92270) Derivatives: The reduction of substituted pyridines is a direct route to the corresponding piperidines. nih.gov This can be achieved using various catalysts under different conditions. nih.govorganic-chemistry.org For instance, palladium on carbon in the presence of ammonium (B1175870) formate (B1220265) offers an efficient method for reducing pyridine N-oxides to piperidines under mild conditions. organic-chemistry.org

Dieckmann Condensation: This intramolecular reaction of a diester in the presence of a base is a classic method for forming cyclic ketones, which can then be converted to piperidines. dtic.mil

These classical approaches provide the foundational knowledge for developing more specific and complex syntheses.

While a direct, one-pot synthesis of 2,2-diallylpiperidine hydrochloride is not extensively documented, its synthesis can be inferred from established reactions. A plausible pathway involves the α-alkylation of a suitable piperidine precursor. For instance, the reaction of a protected 2-lithiated piperidine with allyl bromide would introduce the diallyl functionality. Subsequent deprotection and treatment with hydrochloric acid would yield the desired hydrochloride salt. The formation of hydrochloride salts from amine compounds is a standard procedure, often involving the reaction of the amine with hydrochloric acid in a suitable solvent. google.comgoogle.comresearchgate.net

Advanced Synthetic Strategies for Diallylpiperidine Derivatives

Modern synthetic chemistry offers more sophisticated and controlled methods for constructing highly substituted piperidine rings, which are applicable to the synthesis of diallylpiperidine derivatives.

The stereocontrolled synthesis of α,α,α′-trisubstituted piperidines is a significant challenge. One successful approach involves the directed sequential lithiation and alkylation of α,α-disubstituted N-Boc-protected piperidines. researchgate.net This method allows for the introduction of a third substituent at the α′ position with a degree of stereocontrol. researchgate.net The relative configuration of the major diastereomer formed is influenced by the nature of the substituents and the reaction conditions. researchgate.net For the synthesis of 2,2-diallylpiperidine, this methodology could be adapted by first introducing two allyl groups at the α-position, followed by further functionalization if required. Other diastereoselective methods for synthesizing trisubstituted piperidines include those based on nitro-Mannich reactions followed by ring-closure condensation and various imine reduction techniques. nih.govacs.org

Achieving enantioselectivity in piperidine synthesis is crucial for pharmaceutical applications. nih.gov Several advanced strategies have been developed:

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This method allows for the synthesis of 3-substituted tetrahydropyridines with high enantioselectivity from arylboronic acids and pyridine derivatives. nih.gov These intermediates can then be further reduced to the corresponding piperidines. nih.gov

Copper-Catalyzed Borylation: An approach for the enantioselective synthesis of 3-boryl-tetrahydropyridines involves the copper(I)-catalyzed protoborylation of 1,2-dihydropyridines. acs.org The resulting chiral piperidines can be further functionalized. acs.org

Chiral Phosphoric Acid-Catalyzed Cyclization: The intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid provides a route to functionalized chiral piperidines with high enantioselectivity. umich.edu

Organocatalysis: L-proline-catalyzed α-aminooxylation has been used in the enantioselective synthesis of piperidine alkaloids. acs.org

These methods provide powerful tools for accessing specific enantiomers of complex piperidine derivatives.

Ring-closing metathesis (RCM) has become a powerful and widely used method for the synthesis of various cyclic compounds, including piperidines. researchgate.netacs.orgorgsyn.org This reaction typically involves the use of a ruthenium-based catalyst to form a carbon-carbon double bond within a molecule, leading to ring formation. orgsyn.org

The synthesis of piperidine rings via RCM often starts with a diallylic amine derivative. acs.org For example, N-Boc-diallylamine can be cyclized to N-Boc-3-pyrroline, a five-membered ring, but similar principles apply to the formation of six-membered piperidine rings from appropriate diene precursors. orgsyn.org The efficiency and outcome of the RCM reaction can be influenced by the choice of catalyst and reaction conditions. orgsyn.orgnih.gov In some cases, unexpected side reactions such as oxidation can occur. nih.gov The application of RCM has been instrumental in the synthesis of complex, fused piperidine systems and has been scaled up for industrial applications. orgsyn.org

Transition Metal-Catalyzed Coupling Methods in Piperidine Functionalization

The functionalization of the piperidine scaffold is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of this motif in bioactive molecules. digitellinc.com Transition metal catalysis has emerged as a powerful tool for the direct modification of the piperidine ring, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods often proceed via the activation of otherwise inert C–H bonds, providing a more atom-economical alternative to traditional multi-step sequences. researchgate.net

Several catalytic systems have been developed for this purpose:

Palladium-Catalyzed C(sp³)–H Functionalization : Palladium catalysts are widely used for the arylation, vinylation, and alkynylation of piperidines. researchgate.net These reactions often employ a directing group—a functional group within the piperidine substrate that coordinates to the metal center and guides the C–H activation to a specific position, typically the α- or β-carbon. nih.gov The catalytic cycles can involve various palladium oxidation states, including Pd(II)/Pd(0) and Pd(II)/Pd(IV) pathways. nih.gov For instance, the coupling of N-substituted piperidines with arylboron reagents can be achieved using palladium(II) catalysts in the presence of specialized ligands. nih.gov

Photoredox Catalysis : Visible-light photoredox catalysis, often employing iridium or ruthenium complexes, has provided a mild and effective method for piperidine functionalization. nih.gov In a typical cycle, the photoexcited catalyst engages in a series of single-electron transfer (SET) events. This process can generate a nitrogen-centered radical cation from the piperidine, which, after deprotonation, forms an α-amino radical. nih.govacs.org This highly reactive intermediate can then couple with a variety of partners, such as electron-deficient cyanoarenes, to form new C-C bonds at the α-position. nih.gov This method has proven effective for the arylation of highly substituted piperidines, yielding products with good diastereoselectivity. nih.govacs.org

Rhodium-Catalyzed Asymmetric Carbometalation : For the stereoselective synthesis of substituted piperidines, rhodium catalysts have been employed in asymmetric transformations. One notable example is the asymmetric reductive Heck reaction of dihydropyridines with arylboronic acids. nih.gov This process allows for the introduction of a substituent at the 3-position of the piperidine precursor with high enantioselectivity. Subsequent reduction of the ring yields enantioenriched 3-substituted piperidines. nih.gov

These advanced catalytic methods represent a significant step forward in the synthesis of complex piperidine derivatives, offering direct routes to functionalization that are often milder and more selective than classical approaches.

Interactive Table: Comparison of Catalytic Methods for Piperidine Functionalization

Catalytic System Metal Catalyst Typical Reaction Key Features
C–H Functionalization Palladium (Pd) Arylation, Vinylation Often requires a directing group; versatile for C-C bond formation. researchgate.netnih.gov
Photoredox Catalysis Iridium (Ir), Ruthenium (Ru) α-Arylation Proceeds via α-amino radical; mild, light-driven conditions. nih.govacs.org
Asymmetric Carbometalation Rhodium (Rh) Reductive Heck Reaction Enables enantioselective synthesis of chiral piperidines. nih.gov
Dearomatization Various Transition Metals Hydrogenation of Pyridines Provides access to piperidines from aromatic precursors. digitellinc.com

Retrosynthetic Analysis for Complex Piperidine Architectures

Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a complex target molecule into simpler, commercially available precursors through a series of logical bond disconnections. deanfrancispress.comslideshare.net This "backward" thinking process allows chemists to devise multiple potential synthetic routes and identify the most efficient and practical pathway. deanfrancispress.comub.edu

For a complex piperidine architecture such as a 2,2-disubstituted derivative, the retrosynthetic approach involves identifying key bonds that can be disconnected based on reliable and known chemical reactions. deanfrancispress.com A primary consideration is the disconnection of the bonds at the substituted carbon atom.

A hypothetical retrosynthetic analysis for a 2,2-diallylpiperidine structure might proceed as follows:

Functional Group Interconversion (FGI) : The first step often involves considering the final form of the molecule. If the target is the hydrochloride salt, the retrosynthetic analysis would first remove the salt (an FGI step) to consider the synthesis of the free amine, 2,2-diallylpiperidine.

C-N Bond Disconnection : A common strategy for cyclic amines is to disconnect one of the C-N bonds of the piperidine ring. This transforms the cyclic target into a linear precursor. For 2,2-diallylpiperidine, this would lead to an amino-aldehyde or a related bifunctional intermediate, which could be cyclized in a forward sense via reductive amination.

C-C Bond Disconnection : The most strategic disconnections for 2,2-diallylpiperidine are the two C-C bonds connecting the allyl groups to the C2 position of the piperidine ring. Disconnecting these bonds reveals a piperidine synthon (a conceptual fragment) and two allyl synthons.

The piperidine synthon could be an α-lithiated piperidine or a related nucleophilic species. In the forward synthesis, this would correspond to reacting a suitable piperidine derivative with an allyl halide.

Alternatively, the disconnection could lead back to a precursor like 2-piperidone (B129406) (a lactam), which could undergo double allylation at the α-position, followed by reduction of the amide.

Disconnection to Simpler Precursors : Further disconnection of the piperidine ring itself could lead back to glutaraldehyde (B144438) or a derivative, which could be cyclized with an amine and subsequently allylated. The synthesis of a C2-symmetric 2,6-diallylpiperidine derivative has been achieved via the double asymmetric allylboration of glutaraldehyde, followed by aminocyclization, showcasing a strategy that builds the ring from an acyclic precursor. nih.gov

This analytical process generates a "tree" of possible synthetic pathways, allowing the chemist to choose a route based on factors like starting material availability, reaction efficiency, and stereochemical control. ub.edu

Role of Specific Reagents and Catalysts in this compound Synthesis

Acid-Catalyzed Reaction Systems (e.g., Hydrochloric Acid as an Activator)

In the synthesis of piperidine derivatives, acid catalysts play several crucial roles. Hydrochloric acid (HCl) is particularly significant, not only as a catalyst for certain reactions but also as a reagent for the formation of the final, stable hydrochloride salt.

The synthesis of substituted piperidines can sometimes be achieved in a one-pot process where an acid is integral. For example, in related syntheses, the reaction of piperidine with a reagent like ethylene (B1197577) chlorohydrin can form a hydroxyethylpiperidine intermediate. Subsequent treatment with a chlorinating agent such as thionyl chloride (SOCl₂) in an inert solvent generates the corresponding chloroethyl derivative. google.com In such systems, an acid can act as an activator. For instance, protonation of a hydroxyl group by an acid makes it a better leaving group (water), facilitating nucleophilic substitution.

The most common and direct role of hydrochloric acid in the context of this compound is in the final step of the synthesis. Once the free base, 2,2-diallylpiperidine, has been synthesized and purified, it is typically dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of HCl (either as a gas or dissolved in a solvent like ether or dioxane). This acid-base reaction leads to the precipitation of this compound as a crystalline solid.

This final salt formation serves multiple purposes:

Purification : The crystallization process often excludes impurities that remain soluble in the solvent, providing a highly pure final product.

Stability : Amine hydrochlorides are generally more stable, less volatile, and less susceptible to atmospheric oxidation and degradation than the corresponding free bases.

Handling : As crystalline solids, hydrochloride salts are easier to handle, weigh, and store compared to potentially oily or low-melting free amines.

Stereocontrol via Chiral Auxiliaries and Catalysts in Diallylpiperidine Formation

Achieving stereocontrol in the synthesis of substituted piperidines is critical when the target molecule is chiral and a specific stereoisomer is desired for its biological activity. For a molecule like 2,2-diallylpiperidine, the C2 position is a quaternary stereocenter, presenting a significant synthetic challenge. However, principles of stereocontrol can be drawn from the synthesis of related diallylpiperidines and other substituted heterocycles.

A powerful strategy for controlling stereochemistry involves the use of chiral catalysts or auxiliaries that create a chiral environment during the key bond-forming steps.

Substrate-Controlled Synthesis : One demonstrated approach for creating stereodefined diallylpiperidines involves a substrate-controlled double asymmetric allylboration. In the synthesis of a C2-symmetric trans-2,6-diallylpiperidine derivative, glutaldehyde was treated with a chiral allylborane reagent. nih.gov This reaction sets the stereochemistry at the two newly formed stereocenters in the acyclic precursor. Subsequent aminocyclization and further functionalization preserve this stereochemical information, leading to a highly stereodefined piperidine product. nih.gov This method highlights how chirality can be installed early in the synthesis using stoichiometric chiral reagents.

Catalyst-Controlled Synthesis : Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst can generate large quantities of an enantioenriched product.

Gold Catalysis : Gold catalysts have been used in the stereodivergent synthesis of 2,5-disubstituted pyrrolidines. rsc.org In these systems, the choice of the nitrogen-protecting group on the substrate can dictate which diastereomer is formed, allowing access to different stereochemical outcomes from a common intermediate. rsc.org This principle could be conceptually applied to piperidine systems.

Rhodium Catalysis : As mentioned previously, chiral rhodium complexes are effective for the asymmetric synthesis of 3-substituted piperidines via reductive Heck reactions. nih.gov The development of analogous catalytic systems for the enantioselective formation of C2-quaternary centers is an active area of research.

The choice between these strategies depends on the specific synthetic target and the desired stereochemical outcome. For a molecule like 2,2-diallylpiperidine, a catalytic enantioselective diallylation of a piperidine precursor would be a highly desirable but challenging route.

Interactive Table: Strategies for Stereocontrol in Piperidine Synthesis

Strategy Method Key Reagent/Catalyst Outcome
Substrate Control Asymmetric Allylboration Chiral Allylborane Controls stereochemistry in acyclic precursors before cyclization. nih.gov
Catalyst Control Asymmetric Carbometalation Chiral Rhodium Complex Enantioselective synthesis of 3-substituted piperidines. nih.gov
Catalyst Control Tandem Cyclization/Reduction Chiral Gold Complex Stereodivergent synthesis of disubstituted pyrrolidines (related heterocycles). rsc.org

Reaction Mechanisms Involving 2,2 Diallylpiperidine Hydrochloride

Fundamental Reaction Pathways of Diallylpiperidine Systems

In related diallylpiperidine systems, such as the C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, research has demonstrated several fundamental reaction pathways. These pathways often involve the reactivity of the allyl double bonds and the nitrogen atom of the piperidine (B6355638) ring. Common reactions include electrophilic additions to the alkenes, cyclization reactions, and modifications of the piperidine nitrogen. For instance, the synthesis of a novel C2-symmetric 2,6-diallylpiperidine derivative was achieved through a double asymmetric allylboration of glutaldehyde followed by an aminocyclization and carbamation nih.gov. This highlights the utility of building the diallylpiperidine core through cyclization of a linear precursor containing the necessary functionalities.

Mechanistic Studies of Diallyl Group Transformations

Mechanistic studies on the transformations of diallyl groups in piperidine derivatives have often focused on their participation in cyclization reactions. One key transformation is iodocarbamation, which has been used to desymmetrize a C2-symmetric 2,6-diallylpiperidine derivative by protecting one of the allyl groups nih.gov. This allows for the selective functionalization of the remaining allyl group. Subsequent reactions can then lead to intramolecular ring formation. For example, the reaction of an N-methoxycarbonyl piperidine derivative using a decarbamation reagent can induce an intramolecular ring formation, leading to the synthesis of various alkaloids nih.gov. These studies underscore the importance of the allyl groups as handles for constructing more complex molecular architectures.

Stereochemical Outcomes and Control in Reactions of 2,2-Diallylpiperidine (B12464727) Hydrochloride

While no specific studies on the stereochemical outcomes of reactions involving 2,2-Diallylpiperidine hydrochloride were identified, research on related structures provides insights into the potential stereochemical control. The synthesis of the 2,6-diallylpiperidine carboxylic acid methyl ester, for instance, proceeds via a double asymmetric allylboration, indicating that the stereochemistry at the newly formed chiral centers can be controlled during the synthesis of the piperidine ring itself nih.gov. The subsequent transformations of the allyl groups can also be designed to control the stereochemistry of the final products. The formation of trans-2,6-disubstituted piperidine-related alkaloids from a C2-symmetric 2,6-diallylpiperidine precursor demonstrates that the stereochemistry of the starting material can direct the stereochemical outcome of subsequent reactions nih.gov.

Investigations into Piperidine Ring Formation and Rearrangement Mechanisms

The formation of the piperidine ring itself is a critical aspect of the chemistry of diallylpiperidines. One documented method for the formation of a diallylpiperidine system involves the aminocyclization of a dialdehyde precursor nih.gov. This highlights a convergent approach where the piperidine ring is formed by connecting the ends of a linear chain. Rearrangement mechanisms involving the piperidine ring in diallyl systems are less commonly reported in the context of the specific 2,2-disubstituted structure. However, the stability of the piperidine ring is a key feature of these molecules, often serving as a stable scaffold for the functionalization of the appended allyl groups.

Theoretical and Computational Investigations of 2,2 Diallylpiperidine Hydrochloride

Quantum Chemical Approaches to Structure and Reactivity

Quantum chemical methods are powerful tools for investigating the geometric and electronic properties of molecules, providing insights that are often difficult to obtain through experimental means alone. For a molecule like 2,2-diallylpiperidine (B12464727) hydrochloride, these methods can predict its preferred conformations, the distribution of electron density, and its reactivity towards other chemical species.

Density Functional Theory (DFT) Applications to Piperidine (B6355638) Systems

Density Functional Theory (DFT) has become a widely used method in computational chemistry for its balance of accuracy and computational cost, making it particularly suitable for studying piperidine derivatives. researchgate.netnih.govresearchgate.net DFT calculations can provide valuable information on molecular geometry, electronic stability, and reactivity. researchgate.net For 2,2-diallylpiperidine hydrochloride, DFT would be instrumental in determining the most stable chair conformation of the piperidine ring and the orientation of the two allyl substituents. The presence of the two allyl groups at the same carbon atom introduces significant steric hindrance, which will influence the puckering of the piperidine ring and the torsional angles of the allyl chains.

DFT studies on substituted piperidines have shown that the nature and position of substituents significantly affect the conformational equilibrium. nih.govresearchgate.net In the case of 2,2-diallylpiperidine, one allyl group will likely occupy an axial position while the other occupies an equatorial position to minimize steric strain. The protonation of the nitrogen atom to form the hydrochloride salt will further influence the geometry by altering the electronic distribution within the ring. DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311G**, can predict these structural parameters with high accuracy. nih.gov

Furthermore, DFT can be used to calculate various electronic properties that shed light on the molecule's reactivity. These properties include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a key indicator of chemical stability, while the MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the protonated nitrogen atom is expected to be a major electrophilic site.

Table 1: Representative DFT-Calculated Properties for Substituted Piperidines

PropertyDescriptionTypical Values for Piperidine Derivatives
Heat of Formation (HOF) The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.Varies significantly with substitution.
Bond Dissociation Energy (BDE) The energy required to break a specific bond homolytically.C-N and C-C bond BDEs are crucial for stability analysis.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and kinetic stability.Generally in the range of 4-7 eV.
Dipole Moment A measure of the overall polarity of a molecule.Influenced by the symmetry and nature of substituents.

Note: The values in this table are representative and can vary based on the specific substituents and the computational level of theory used.

Ab Initio and Semi-Empirical Methods in Conformational and Electronic Structure Analysis

Beyond DFT, other quantum chemical methods also provide valuable insights into the structure of piperidine systems. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization, offering a high level of theory. researchgate.net Ab initio calculations have been successfully used to characterize the conformational preferences of substituted piperidines, providing a set of rules to estimate the conformational equilibrium. nih.gov For this compound, ab initio calculations could be employed to rigorously determine the relative energies of different conformers, including various chair and boat forms of the piperidine ring and different rotamers of the allyl groups. Non-empirical quantum-chemical calculations have been shown to be in good agreement with experimental data for related systems. researchgate.net

Semi-empirical methods, such as AM1, PM3, and RM1, offer a computationally less expensive alternative to ab initio and DFT methods by incorporating some empirical parameters. researchgate.netnumberanalytics.comwikipedia.orgststephens.net.in While generally less accurate, they can be useful for preliminary conformational searches of large and flexible molecules like this compound, where exploring the entire potential energy surface with higher-level methods would be computationally prohibitive. researchgate.net These methods can calculate electronic structure, optimize geometry, and determine total energy and heats of formation. researchgate.net The choice between ab initio, DFT, and semi-empirical methods often depends on the desired accuracy and the available computational resources.

Computational Mechanistic Studies

Computational chemistry is not only a tool for studying static molecular properties but also for investigating the dynamics of chemical reactions. For this compound, computational mechanistic studies can elucidate how the molecule participates in various chemical transformations.

Elucidation of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction requires identifying the intermediates and transition states that connect reactants to products. Computational methods, particularly DFT, are extensively used to map out the potential energy surface of a reaction, locating the minimum energy pathways. nih.govacs.org For reactions involving the diallylpiperidine scaffold, such as additions to the allyl double bonds or reactions at the nitrogen atom, computational studies can determine the activation energies and reaction enthalpies.

For instance, in copper-catalyzed intramolecular C-H amination reactions to form piperidines, DFT calculations have been instrumental in proposing catalytic cycles and understanding the role of different ligands and substrates. nih.govacs.org Although 2,2-diallylpiperidine is already a piperidine, its allyl groups can undergo various reactions. Computational studies could model, for example, the mechanism of electrophilic addition to the double bonds, predicting the regioselectivity and stereoselectivity of the products. The identification of the transition state structure provides crucial information about the geometry and electronic nature of the highest energy point along the reaction coordinate, which is key to understanding the reaction's feasibility and kinetics. acs.org

Analysis of Electronic Properties and Reactivity Indices (e.g., electrophilicity, nucleophilicity)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's reactivity. mdpi.com These indices, such as chemical hardness (η), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω), can be calculated using DFT. mdpi.com

Chemical Hardness (η) : A measure of the resistance to a change in electron distribution. A higher value indicates greater stability. mdpi.com

Chemical Potential (μ) : Represents the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ) : The power of an atom or group to attract electrons.

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts additional electronic charge from the environment. mdpi.com

Table 2: Global Reactivity Descriptors and Their Significance

DescriptorFormulaSignificance
Ionization Potential (IP) IP ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) η = (IP - EA) / 2Measures resistance to change in electron configuration. mdpi.com
Electronegativity (χ) χ = (IP + EA) / 2Measures the ability to attract electrons. mdpi.com
Electrophilicity Index (ω) ω = μ2 / (2η) where μ = -χQuantifies the electrophilic nature of a molecule. mdpi.com

Molecular Dynamics Simulations in Conformational and Reactive Studies

While quantum chemical methods are excellent for studying the properties of a single molecule or a small molecular system at a static level, molecular dynamics (MD) simulations are employed to investigate the time-dependent behavior of molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound, MD simulations would be particularly valuable for exploring its conformational landscape in a solvent, typically water, to mimic physiological conditions. researchgate.net The flexibility of the two allyl chains makes this molecule conformationally complex. MD simulations can reveal the preferred orientations of these chains, the dynamics of ring puckering, and the interactions with solvent molecules. rsc.org Key parameters that can be analyzed from an MD trajectory include the root-mean-square deviation (RMSD) to assess structural stability, hydrogen bonding patterns, and the solvent-accessible surface area. researchgate.net

MD simulations can also be used to study reactive processes, although this often requires more advanced techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) or metadynamics. nih.gov For instance, the binding of this compound to a biological target could be simulated to understand the key interactions that stabilize the complex. nih.gov Such simulations provide a dynamic picture of the binding process, which is crucial for structure-based drug design.

Predictive Modeling of Spectroscopic Signatures

Theoretical and computational chemistry serves as a powerful tool in modern chemical research, offering the capability to predict and interpret the spectroscopic properties of molecules. For this compound, computational modeling, particularly using methods like Density Functional Theory (DFT), can provide significant insights into its infrared (IR) and nuclear magnetic resonance (NMR) spectra. This predictive approach is invaluable for confirming experimental data, assigning spectral peaks to specific atomic and molecular motions, and understanding the molecule's electronic structure and conformation.

By calculating the vibrational frequencies and NMR chemical shifts, a theoretical spectrum can be generated and compared with experimental results. This comparison helps in the detailed structural elucidation of the compound. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For molecules like this compound, which contains a flexible piperidine ring and two allyl groups, computational analysis can also help in identifying the most stable conformers and their relative populations, which in turn influences the observed spectra.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The presence of the secondary amine hydrochloride will give rise to N-H stretching vibrations, typically observed in the 2700-2250 cm⁻¹ region. The allyl groups will exhibit characteristic C=C stretching and =C-H stretching and bending vibrations. The piperidine ring will have its own set of C-H and C-N stretching and bending modes.

Predictive modeling through DFT calculations would provide a set of theoretical vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to improve the agreement with experimental data.

Table 1: Predicted IR Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Secondary Amine (HCl salt)N⁺-H Stretch2700 - 2250
Allyl Group=C-H Stretch3100 - 3000
Allyl GroupC=C Stretch1650 - 1630
Allyl Group=C-H Bend (out-of-plane)1000 - 900
Piperidine & AllylC-H Stretch (sp³)3000 - 2850
PiperidineC-N Stretch1250 - 1020

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Predictive modeling of the ¹H and ¹³C NMR spectra of this compound can be achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule.

The predicted ¹H NMR spectrum would show distinct signals for the protons of the piperidine ring and the allyl groups. The protons on the carbons adjacent to the nitrogen atom in the piperidine ring are expected to be deshielded and appear at a lower field. The vinylic protons of the allyl groups would resonate in the typical olefinic region.

Similarly, the predicted ¹³C NMR spectrum would provide chemical shifts for all carbon atoms. The quaternary carbon at the 2-position of the piperidine ring, bonded to the two allyl groups, would have a characteristic chemical shift. The carbons of the double bonds in the allyl groups would also be readily identifiable in the predicted spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)
N⁺-H (Piperidine)9.0 - 8.0
=CH₂ (Allyl)5.3 - 5.1
-CH= (Allyl)6.0 - 5.7
-CH₂- (Allyl)2.5 - 2.2
-CH₂- (Piperidine, C3, C5)1.9 - 1.6
-CH₂- (Piperidine, C4)1.8 - 1.5
-CH₂- (Piperidine, C6)3.2 - 2.9

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C2 (Piperidine)65 - 60
C3, C5 (Piperidine)25 - 20
C4 (Piperidine)30 - 25
C6 (Piperidine)50 - 45
-CH₂- (Allyl)45 - 40
-CH= (Allyl)135 - 130
=CH₂ (Allyl)120 - 115

Applications in Organic Synthesis and Derivatives Research

2,2-Diallylpiperidine (B12464727) Hydrochloride as a Versatile Synthetic Building Block

2,2-Diallylpiperidine hydrochloride serves as a foundational scaffold for the synthesis of a diverse array of more complex molecules. The strategic positioning of the allyl groups at the C2 position of the piperidine (B6355638) ring offers a unique platform for a variety of chemical transformations.

The diallyl functionality in 2,2-diallylpiperidine is a key handle for the construction of new heterocyclic rings. One of the most powerful reactions for this purpose is ring-closing metathesis (RCM). RCM, often catalyzed by ruthenium-based catalysts, can be employed to form a new ring by connecting the two allyl groups. This transformation would lead to the formation of a bicyclic system containing a nitrogen atom, a class of compounds with significant interest in medicinal chemistry. The resulting unsaturated ring can be further functionalized, for instance, through hydrogenation to yield a saturated bicyclic amine or through various addition reactions across the double bond.

Furthermore, the allyl groups are susceptible to a range of other transformations that can lead to the formation of different heterocyclic systems. For example, oxidative cleavage of the double bonds could yield a diketone or dicarboxylic acid, which could then undergo intramolecular condensation with the piperidine nitrogen to form various bicyclic lactams or other related structures. The reactivity of the allyl groups also allows for their participation in cycloaddition reactions, providing access to a variety of polycyclic nitrogen-containing frameworks. The synthesis of nitrogen-containing heterocycles is a broad and active area of research due to their prevalence in biologically active compounds. researchgate.netmdpi.comnih.gov

The piperidine ring is a core structural motif in a vast number of alkaloids, a class of naturally occurring compounds with a wide range of physiological activities. researchgate.net Consequently, substituted piperidines like 2,2-diallylpiperidine are attractive intermediates for the total synthesis of alkaloids and their analogues. The diallyl substitution pattern at the C2 position provides a unique stereochemical and functional handle that can be exploited in the construction of complex alkaloid skeletons.

For instance, the allyl groups can be stereoselectively functionalized to introduce new stereocenters, a crucial step in the synthesis of many chiral alkaloids. The double bonds can be subjected to reactions such as dihydroxylation, epoxidation, or hydroboration-oxidation to introduce hydroxyl groups with specific stereochemistry. These newly introduced functional groups can then be used to build up the remainder of the alkaloid structure. While direct examples of the use of this compound in the synthesis of specific alkaloids are not prevalent in the literature, its potential as a key building block is evident from the general strategies employed in alkaloid synthesis that rely on the elaboration of functionalized piperidine rings. researchgate.net The synthesis of phenanthroindolizidine and phenanthroquinolizidine alkaloids, for example, involves the construction of functionalized piperidine-type rings. frontiersin.org

Synthesis and Chemical Modification of 2,2-Diallylpiperidine Derivatives

The inherent reactivity of both the piperidine ring and the diallyl moieties allows for extensive chemical modification, leading to the generation of diverse libraries of 2,2-diallylpiperidine derivatives.

The development of novel piperidine-based scaffolds is a significant focus in medicinal chemistry, as the piperidine ring is a privileged structure found in numerous approved drugs. nih.govresearchgate.netnih.gov Starting from this compound, a variety of novel scaffolds can be designed and synthesized. The reactivity of the allyl groups can be harnessed to introduce a wide range of substituents and to build new ring systems.

For example, cross-metathesis reactions with other olefins can be used to introduce a variety of functionalized side chains. These side chains can be designed to interact with specific biological targets. The piperidine nitrogen can also be functionalized with different substituents to modulate the compound's physicochemical properties, such as its basicity and lipophilicity. The combination of modifications at the allyl groups and the piperidine nitrogen can lead to a vast chemical space of novel piperidine scaffolds with diverse three-dimensional shapes and functionalities.

The following table provides examples of potential novel piperidine scaffolds that could be synthesized from 2,2-diallylpiperidine and the synthetic strategies that could be employed.

Target ScaffoldSynthetic StrategyPotential Application Area
Bicyclic amine with a fused 7-membered ringRing-closing metathesis of the diallyl groupsCNS-active agents
2,2-Bis(2,3-dihydroxypropyl)piperidineDihydroxylation of the allyl groupsGlycosidase inhibitors
Piperidine-fused lactoneOxidative cleavage of allyl groups followed by lactonizationEnzyme inhibitors
Piperidine with extended functionalized side chainsCross-metathesis of allyl groups with functionalized olefinsProbe molecules for chemical biology

The functionalization of 2,2-diallylpiperidine can be approached by targeting the diallyl groups, the piperidine ring, or both. The two allyl groups offer a rich platform for a multitude of chemical transformations. nih.gov

Functionalization of the Diallyl Moiety:

Metathesis: As mentioned, ring-closing and cross-metathesis are powerful tools.

Oxidation: The double bonds can be oxidized to epoxides, diols, or cleaved to form carbonyl compounds or carboxylic acids.

Hydrogenation: The allyl groups can be reduced to propyl groups, which can alter the steric and electronic properties of the molecule.

Addition Reactions: A wide variety of electrophilic and radical addition reactions can be performed on the double bonds to introduce halogens, hydro-sulfenyl groups, and other functionalities.

Hydroformylation: This reaction can introduce an aldehyde group, which is a versatile handle for further transformations.

Functionalization of the Piperidine Moiety:

N-Alkylation and N-Arylation: The secondary amine of the piperidine ring can be readily alkylated or arylated to introduce a wide range of substituents.

N-Acylation: Reaction with acylating agents provides amides, which can alter the electronic properties of the nitrogen and its hydrogen-bonding capabilities.

C-H Functionalization: While challenging, direct C-H functionalization of the piperidine ring at positions other than C2 is an emerging area that could provide access to novel derivatives. nih.govnih.gov

The following table summarizes some key functionalization strategies and the resulting chemical modifications.

MoietyReaction TypeReagents and ConditionsResulting Functional Group
DiallylRing-Closing MetathesisGrubbs' catalystCycloalkene
DiallylDihydroxylationOsO4, NMODiol
DiallylCross-MetathesisGrubbs' catalyst, partner olefinSubstituted alkene
PiperidineN-AlkylationAlkyl halide, baseTertiary amine
PiperidineN-AcylationAcyl chloride, baseAmide

The combination of the various functionalization strategies described above allows for the preparation of a vast library of structurally diverse piperidine derivatives starting from this compound. By systematically varying the substituents on the nitrogen atom and modifying the allyl groups in different ways, a multitude of analogues can be generated. This structural diversity is highly valuable in drug discovery and materials science, where the exploration of a broad chemical space is often necessary to identify compounds with desired properties. The ability to create a diverse set of molecules from a single, readily accessible starting material highlights the importance of this compound as a versatile building block in modern organic synthesis. The synthesis of diverse piperidine derivatives is a key strategy in the development of new therapeutic agents. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Derivatives

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific structure-activity relationship (SAR) studies conducted on derivatives of this compound. SAR studies are a critical component of medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. These studies typically involve the systematic modification of a lead compound's molecular structure and the subsequent evaluation of the pharmacological effects of these new derivatives.

The primary goal of SAR studies is to identify the key chemical features, or pharmacophores, that are responsible for a compound's desired biological effects. By making controlled changes to a molecule—such as altering substituent groups, modifying the carbon skeleton, or changing stereochemistry—researchers can deduce which parts of the structure are essential for activity and which can be altered to improve properties like potency, selectivity, and pharmacokinetic profiles.

In the context of this compound, a hypothetical SAR study would involve the synthesis of a series of analogues. These could include, for example, modifications to the allyl groups, such as changing their length, introducing unsaturation, or adding functional groups. Additionally, substitutions could be made on the piperidine ring itself, or the nitrogen atom could be functionalized. Each of these new compounds would then be tested in relevant biological assays to determine how these structural changes affect a particular biological endpoint.

The data generated from such studies are invaluable for the rational design of new and improved compounds. For instance, if a particular modification leads to a significant increase in activity, it suggests that the altered region of the molecule is important for its interaction with a biological target. Conversely, modifications that abolish activity can highlight regions that are sterically or electronically sensitive.

Despite the theoretical potential for such research, there is currently no publicly available data to construct a detailed analysis of the structure-activity relationships for derivatives of this compound. The development of such studies would be a necessary step to explore the potential of this chemical scaffold for any therapeutic or other application.

Advanced Research Directions and Future Perspectives

Emerging Methodologies in Diallylpiperidine Synthesis

The synthesis of polysubstituted piperidines, including gem-diallylated structures, is an area of ongoing innovation. Modern synthetic strategies are moving beyond classical multi-step procedures towards more efficient and selective catalytic methods.

Recent advancements in the synthesis of piperidine (B6355638) derivatives have highlighted the power of transition metal catalysis. For instance, rhodium-catalyzed asymmetric [2+2+2] cycloadditions have been developed to construct complex piperidine scaffolds with high enantioselectivity. nih.gov This approach, which unites three components in a single step, could be adapted for the synthesis of 2,2-diallylpiperidine (B12464727) derivatives by employing a suitable diene-isocyanate precursor and an alkyne. Another promising strategy involves the catalytic asymmetric functionalization of dihydropyridines. snnu.edu.cn Rhodium-catalyzed asymmetric carbometalation of dihydropyridine (B1217469) precursors offers a route to 3-substituted tetrahydropyridines with excellent enantioselectivity, which could then be further elaborated to introduce the diallyl moiety at the 2-position. snnu.edu.cn

Furthermore, iridium-catalyzed allylic cyclizations have been shown to be effective in the stereoselective synthesis of 2,6-disubstituted piperidines. nih.gov The use of enantiomeric iridium catalysts allows for the selective formation of different stereoisomers, a strategy that could be explored for the enantioselective synthesis of chiral 2,2-diallylpiperidine derivatives. The development of novel ligands is also crucial. For example, new chiral 2,2'-bipyridine (B1663995) ligands have been designed and successfully applied in the nickel-catalyzed reductive arylation of aldehydes, demonstrating the potential for creating highly enantioselective catalytic systems for the synthesis of complex molecules. nih.gov

A summary of emerging synthetic concepts applicable to 2,2-diallylpiperidine is presented in the table below.

Synthetic StrategyCatalyst/ReagentPotential Application for 2,2-DiallylpiperidineKey Advantages
Asymmetric [2+2+2] CycloadditionRhodium(I) complexesConstruction of the piperidine ring with controlled stereochemistryHigh atom economy, convergence, and enantioselectivity
Asymmetric CarbometalationRhodium/Chiral LigandsFunctionalization of a dihydropyridine precursorHigh enantioselectivity and functional group tolerance
Iridium-Catalyzed Allylic CyclizationIridium/Chiral LigandsEnantioselective formation of the piperidine ringControl over stereochemistry through catalyst selection
Nickel-Catalyzed Cross-CouplingNickel/Chiral Bipyridine LigandsIntroduction of substituents onto the piperidine coreHigh functional group tolerance and step-economy

These emerging methodologies offer exciting prospects for the efficient and stereocontrolled synthesis of 2,2-diallylpiperidine hydrochloride and its derivatives, paving the way for more in-depth studies of their properties and applications.

Frontiers in Mechanistic Understanding of Diallylpiperidine Reactivity

A deeper understanding of the reactivity of 2,2-diallylpiperidine, particularly the behavior of its two allyl groups, is crucial for unlocking its full synthetic potential. Modern computational chemistry provides powerful tools to explore reaction mechanisms at a level of detail that is often inaccessible through experimental methods alone.

Density Functional Theory (DFT) calculations have become instrumental in elucidating reaction pathways, transition states, and the origins of selectivity in complex organic transformations. For diallylpiperidine, computational studies could be employed to investigate the energetics of various reaction pathways, such as intramolecular cyclization reactions. For example, the ArI-catalyzed intramolecular oxy-cyclization of 2-alkenylbenzamides has been studied, revealing mechanistic details about the roles of the oxidant and Lewis acid. nih.gov Similar computational approaches could be applied to predict the feasibility and stereochemical outcome of cyclization reactions involving the two allyl groups of 2,2-diallylpiperidine.

Furthermore, the combination of accelerated molecular dynamics simulations and network analysis tools is an emerging frontier for discovering complex reaction pathways on catalytic surfaces. researchgate.net While initially applied to surface catalysis, this methodology could be adapted to study the conformational dynamics and reactivity of 2,2-diallylpiperidine in different solvent environments and in the presence of various catalysts. This could reveal subtle conformational effects that govern its reactivity and selectivity in, for example, metal-catalyzed cross-coupling or cyclization reactions.

The mechanistic understanding of organocatalyzed reactions is also advancing rapidly. For instance, the mechanism of organocatalyzed enantioselective [3+2] cycloaddition reactions has been investigated to understand the origins of stereoselectivity. hawaii.edu Such insights are directly relevant to potential transformations of the allyl groups in 2,2-diallylpiperidine, should they be employed as substrates in similar cycloaddition reactions.

Interdisciplinary Research Incorporating this compound

While specific interdisciplinary research focused solely on this compound appears to be limited in the current literature, the broader class of piperidine derivatives is of significant interest in medicinal chemistry and materials science. This suggests potential avenues for future interdisciplinary investigations involving this particular compound.

In medicinal chemistry, the piperidine scaffold is a common feature in a vast number of biologically active compounds and approved drugs. Given its structure, this compound could serve as a unique building block for the synthesis of novel therapeutic agents. The two allyl groups provide reactive handles for further functionalization, allowing for the creation of a library of derivatives to be screened for various biological activities. For instance, substituted piperidines are known to interact with a range of biological targets, including G-protein coupled receptors and ion channels. Future research could explore the synthesis of 2,2-diallylpiperidine analogues and evaluate their pharmacological profiles.

In the field of materials science, the diallyl functionality opens up possibilities for the use of 2,2-diallylpiperidine as a monomer in polymerization reactions. The development of new polymers with unique properties is a constant pursuit, and the incorporation of the rigid piperidine scaffold could impart interesting thermal and mechanical properties to the resulting materials. Furthermore, the hydrochloride salt form suggests potential applications in areas where water solubility or ionic conductivity are desired.

Future Potential as a Chirality Source in Asymmetric Synthesis

The presence of a stereogenic center at the 2-position of the piperidine ring in chiral 2,2-diallylpiperidine makes it an intriguing candidate as a source of chirality in asymmetric synthesis. The development and application of chiral scaffolds and ligands are central to modern synthetic chemistry, enabling the selective synthesis of single enantiomers of chiral molecules.

One of the most promising applications of chiral 2,2-diallylpiperidine would be its use as a scaffold for the design of novel chiral ligands. durham.ac.uknih.gov The two allyl groups can be readily functionalized through various well-established chemical transformations, such as hydroboration-oxidation, dihydroxylation, or ozonolysis, to introduce coordinating groups like phosphines, amines, or alcohols. The resulting bidentate or pincer-type ligands could then be complexed with transition metals to form chiral catalysts for a wide range of asymmetric reactions. The rigid piperidine backbone would provide a well-defined chiral environment around the metal center, potentially leading to high levels of enantioselectivity. The synthesis of new chiral 2,2'-bipyridine ligands from natural chiral sources like camphor (B46023) has demonstrated the viability of this general approach. nih.gov

Moreover, chiral 2,2-diallylpiperidine could potentially be employed as a chiral auxiliary. In this strategy, the chiral piperidine unit would be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recycled. The development of new and efficient chiral auxiliaries is an ongoing area of research.

The potential applications of chiral 2,2-diallylpiperidine as a chirality source are summarized below.

ApplicationDescriptionPotential Advantages
Chiral Ligand Scaffold The allyl groups are functionalized to create bidentate or multidentate ligands for asymmetric catalysis.The rigid piperidine core can create a well-defined and tunable chiral pocket around a metal center.
Chiral Auxiliary Temporarily attached to a substrate to control the stereochemistry of a reaction.The piperidine structure may offer unique stereochemical control compared to existing auxiliaries.

The exploration of chiral this compound and its derivatives as sources of chirality holds considerable promise for the advancement of asymmetric synthesis.

Q & A

Q. What are the optimized synthetic routes for 2,2-Diallylpiperidine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between allyl halides and piperidine derivatives. Key parameters include:

  • Base selection : Potassium carbonate or triethylamine in polar aprotic solvents (e.g., DMF) improves nucleophilicity .
  • Temperature control : Reactions at 60–80°C minimize side products like oligomerization of allyl groups .
  • Salt formation : Post-synthesis treatment with HCl in ethanol ensures high-purity dihydrochloride salt precipitation .
    For scalability, continuous flow reactors enhance reproducibility by maintaining precise stoichiometric ratios .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm allyl group integration (δ 5.0–5.8 ppm for vinyl protons) and piperidine ring conformation .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>98%) using acetonitrile/ammonium acetate gradients .
  • Mass spectrometry : ESI-MS in positive ion mode verifies molecular ion peaks at m/z [M+H]+^+ and chloride adducts .

Q. How does the compound’s solubility profile affect formulation for biological assays?

Methodological Answer: The dihydrochloride salt exhibits:

  • High solubility in water (>50 mg/mL) and polar solvents (DMSO, ethanol), enabling stock solutions for in vitro assays .
  • pH-dependent stability: Solutions below pH 4.0 prevent freebase precipitation, critical for cell culture media compatibility .
  • For lipophilic environments (e.g., blood-brain barrier studies), cyclodextrin encapsulation enhances bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

Methodological Answer: Discrepancies may arise from:

  • Assay conditions : Compare buffer ionic strength (e.g., Tris-HCl vs. phosphate) and co-factor requirements (e.g., Mg2+^{2+}) .
  • Enzyme sources : Recombinant vs. tissue-extracted enzymes may differ in post-translational modifications .
  • Control experiments : Use competitive inhibitors (e.g., atropine for acetylcholinesterase) to validate target specificity .

Q. What strategies are effective for enantioselective synthesis of this compound?

Methodological Answer: The chiral piperidine core requires:

  • Asymmetric catalysis : Chiral Pd complexes (e.g., BINAP ligands) for allylic amination, achieving >90% ee .
  • Resolution techniques : Diastereomeric salt formation with tartaric acid derivatives followed by recrystallization .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess .

Q. How should researchers design stability studies to evaluate this compound under varying storage conditions?

Methodological Answer:

  • Accelerated degradation : Expose samples to 40°C/75% RH for 4 weeks, monitoring via HPLC for hydrolytic byproducts (e.g., allyl alcohol derivatives) .
  • Photostability : ICH Q1B guidelines recommend UV light exposure (1.2 million lux-hours) to detect radical-mediated decomposition .
  • Lyophilization : For long-term storage, lyophilize at -80°C with cryoprotectants (e.g., trehalose) to prevent chloride ion leaching .

Q. How can in vitro–in vivo pharmacokinetic discrepancies be addressed for this compound?

Methodological Answer:

  • Metabolite profiling : LC-MS/MS identifies hepatic cytochrome P450 metabolites (e.g., N-oxide derivatives) that may reduce bioavailability .
  • Protein binding assays : Equilibrium dialysis quantifies plasma protein binding (>90% reduces free drug concentration) .
  • Tissue distribution studies : Radiolabeled 14C^{14}C-tracing in rodent models clarifies accumulation in target organs (e.g., CNS) .

Q. What are best practices for detecting trace impurities in this compound batches?

Methodological Answer:

  • LC-MS impurity profiling : High-resolution Q-TOF detects impurities at <0.1% levels, such as residual allyl chloride or dimeric side products .
  • Genotoxic assessment : Follow ICH M7 guidelines using Ames tests for mutagenic impurities (e.g., nitrosamine derivatives) .
  • Thresholds : Set specifications per ICH Q3A (0.15% for unidentified impurities; 0.05% for known toxicants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.